molecular formula C14H10OS B14387033 (Dibenzo[b,d]thiophen-1-yl)acetaldehyde CAS No. 88114-03-8

(Dibenzo[b,d]thiophen-1-yl)acetaldehyde

Cat. No.: B14387033
CAS No.: 88114-03-8
M. Wt: 226.30 g/mol
InChI Key: HVJLUCZGVZVKOD-UHFFFAOYSA-N
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Description

(Dibenzo[b,d]thiophen-1-yl)acetaldehyde: is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are sulfur-containing heterocyclic compounds that consist of two benzene rings fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Dibenzothiophene: One common method involves the formylation of dibenzothiophene.

    Industrial Production Methods: Industrial production methods for (Dibenzo[b,d]thiophen-1-yl)acetaldehyde typically involve large-scale formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (Dibenzo[b,d]thiophen-1-yl)acetaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. This inhibition can potentiate the cytotoxic effects of ionizing radiation and chemotherapeutic agents, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

88114-03-8

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-dibenzothiophen-1-ylacetaldehyde

InChI

InChI=1S/C14H10OS/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h1-7,9H,8H2

InChI Key

HVJLUCZGVZVKOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3S2)CC=O

Origin of Product

United States

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